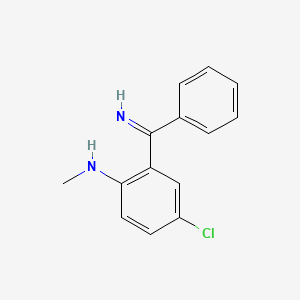

2-(Methylamino)-5-chlorobenzophenone imine

Description

Contextualization of Imines in Advanced Organic Synthesis

Imines, also known as Schiff bases, are a fundamental class of organic compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org This functional group is isoelectronic with the carbonyl group (C=O) in aldehydes and ketones, but the substitution of oxygen with a nitrogen atom significantly alters the group's reactivity and properties. numberanalytics.commasterorganicchemistry.com The formation of imines typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com

In the realm of advanced organic synthesis, imines are highly valued as versatile intermediates. fiveable.meresearchgate.net Their C=N bond can undergo a variety of chemical transformations, including nucleophilic additions, cycloadditions, reductions, and oxidations. numberanalytics.comfiveable.me This reactivity allows for the construction of a diverse array of nitrogen-containing molecules, such as amines, amino acids, and complex heterocyclic systems which are often the core structures of pharmaceuticals and biologically active compounds. fiveable.meresearchgate.net The reactivity of an imine can be fine-tuned by modifying the substituents on both the carbon and nitrogen atoms, making them a powerful tool for synthetic chemists. fiveable.me

Structural Characteristics of Substituted Benzophenone (B1666685) Imine Scaffolds

The 2-(Methylamino)-5-chlorobenzophenone imine belongs to the family of substituted benzophenone imines. The core structure of these scaffolds features a central carbon-nitrogen double bond. The carbon and nitrogen atoms of the imine group are sp²-hybridized, which results in a planar arrangement of the core atoms (C₂C=N). wikipedia.org The benzophenone framework itself is characterized by two phenyl rings attached to a carbonyl group, though in the case of the imine, this is replaced by the C=N function. A notable structural feature of benzophenones and their derivatives is the non-coplanarity of the two aryl rings, which are twisted relative to each other due to steric hindrance. nih.gov This twist angle is influenced by the nature and position of substituents on the rings. nih.gov

In substituted benzophenone imines, the electronic properties of the substituents can significantly impact the stability and reactivity of the molecule. d-nb.inforsc.org For instance, studies on N-aryl benzophenone imines with various electron-donating or electron-withdrawing groups have shown that these substituents influence the kinetics of hydrolysis. d-nb.inforsc.orgresearchgate.net The presence of a chlorine atom (an electron-withdrawing group) and a methylamino group (an electron-donating group) in this compound creates a specific electronic environment that dictates its chemical behavior.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5606-40-6 | guidechem.comnih.gov |

| Molecular Formula | C₁₄H₁₃ClN₂ | nih.gov |

| Molecular Weight | 244.72 g/mol | nih.gov |

| IUPAC Name | 2-(benzenecarboximidoyl)-4-chloro-N-methylaniline | nih.gov |

| Appearance | Long yellow needles | prepchem.com |

| Melting Point | 93°-95°C | prepchem.com |

Historical Development of Research on this compound within Synthetic Chemistry

The first significant report on this compound in scientific literature identified it as a novel compound resulting from the degradation of a widely used pharmaceutical. nih.gov A 1996 study published in the Journal of Pharmaceutical Sciences detailed its formation during the base-catalyzed hydrolysis of diazepam. nih.gov In this research, diazepam, when placed in a solution of ethanol (B145695) and sodium hydroxide (B78521) (NaOH), decomposed to form an intermediate which then yielded both this compound and 2-(methylamino)-5-chlorobenzophenone. nih.gov It was observed that the relative yield of the imine increased as the concentration of NaOH was raised. nih.gov The characterization of this previously unknown derivative was accomplished through high-performance liquid chromatography (HPLC), ultraviolet-visible (UV-Vis) absorption spectroscopy, mass spectrometry, and proton nuclear magnetic resonance (¹H NMR) spectral analysis. nih.gov

Beyond its identification as a hydrolysis product, methods for its direct synthesis have also been developed. One documented procedure involves heating N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide with methanol (B129727), anhydrous ammonia (B1221849), and zinc chloride in a sealed tube, yielding the imine in crystalline form. prepchem.com

Example Synthesis of this compound

| Reactants | Reagents/Conditions | Product & Yield | Reference |

| N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide | Methanol, Anhydrous Ammonia, Zinc Chloride | This compound (76% yield) | prepchem.com |

| Heated in a sealed tube at 150°C for 15 hours |

Significance of Iminobenzophenone Derivatives as Chemical Intermediates

Iminobenzophenone derivatives are significant intermediates in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. researchgate.netsmolecule.com Their structural framework is a key component in the synthesis of benzodiazepines, a class of psychoactive drugs. smolecule.com For example, the related compound 2-amino-5-chlorobenzophenone (B30270) is a well-established precursor for lorazepam and other benzodiazepines. wikipedia.org The ketone analog, 2-(methylamino)-5-chlorobenzophenone, is a known metabolite and a synthetic intermediate for diazepam. caymanchem.commedchemexpress.com The imine, therefore, is recognized as an important related compound and potential impurity in these synthetic pathways. smolecule.com

More recently, the utility of substituted benzophenone imines has expanded into materials science. They are employed in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. d-nb.inforsc.org In this context, benzophenone imines function as protected versions of amine monomers, which can be tailored to improve solubility or stability before being incorporated into the final framework structure through a transimination reaction. d-nb.inforsc.orgresearchgate.net This demonstrates the expanding role of this class of imines as versatile building blocks in modern chemistry.

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Utility

Academic investigation into this compound has primarily been driven by its connection to diazepam. nih.gov A key objective of this research is to understand the mechanisms and kinetics of its formation from the hydrolysis of benzodiazepines under various conditions, such as different pH levels. nih.gov This is crucial for pharmaceutical stability studies and for identifying and controlling impurities in drug formulations.

The scope of inquiry also includes the development of synthetic routes to the compound and the exploration of its own reactivity. prepchem.com Its potential as a precursor for other complex molecules remains an area of interest. Furthermore, the elucidation of its spectroscopic and chromatographic profiles is essential for analytical chemists who need to detect and quantify it in various matrices, from reaction mixtures to final pharmaceutical products. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenecarboximidoyl)-4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUYDHSWMGPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971434 | |

| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-40-6 | |

| Record name | 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-5-chlorobenzophenone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylamino 5 Chlorobenzophenone Imine

Direct Imine Formation Protocols

Direct formation of the imine bond is a fundamental approach to synthesizing 2-(methylamino)-5-chlorobenzophenone imine. This can be accomplished through the condensation of a ketone with an amine or by employing specific reagent-based protocols.

Condensation Reactions with Amines

The most common method for imine synthesis involves the condensation of a carbonyl compound with a primary amine. In the context of this compound, this would theoretically involve the reaction of 2-(methylamino)-5-chlorobenzophenone with a source of ammonia (B1221849). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the formation of the imine. Acid or base catalysis can also be employed to facilitate the reaction.

While this represents a standard approach for imine synthesis, specific documented procedures for the direct condensation of 2-(methylamino)-5-chlorobenzophenone with an amine to yield the corresponding imine are not extensively detailed in readily available scientific literature. However, the general principles of imine formation suggest that such a transformation is chemically feasible.

Reagent-Based Imine Synthesis

A documented method for the synthesis of this compound involves the use of specific reagents to construct the imine functionality from a suitable precursor. One such method starts from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide.

In a specific example of this synthesis, a mixture of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, methanol (B129727), anhydrous ammonia, and zinc chloride is heated in a sealed tube. prepchem.com This process results in the formation of this compound, which can be isolated and purified by recrystallization from methanol. prepchem.com This method provides a viable route to the target imine with a reported yield of 76%. prepchem.com

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide | Methanol, Anhydrous Ammonia, Zinc Chloride | 150°C, 15 hours, Sealed Tube | 76% | prepchem.com |

Formation via Transformation of Related Chemical Precursors

The synthesis of this compound can also be achieved through the chemical transformation of more complex molecules, such as nitrogen-containing heterocycles.

Hydrolytic Conversion of Nitrogen-Containing Heterocycles

A significant pathway to this compound is through the base-catalyzed hydrolysis of diazepam. nih.gov Diazepam, a well-known benzodiazepine (B76468), undergoes decomposition in the presence of a strong base, such as sodium hydroxide (B78521) in an ethanol-water mixture, to yield both this compound and 2-(methylamino)-5-chlorobenzophenone. nih.gov

The reaction proceeds through an intermediate, and the relative amounts of the imine and the ketone formed are dependent on the concentration of the base. nih.gov Higher concentrations of sodium hydroxide have been shown to favor the formation of this compound. nih.gov This hydrolytic conversion represents an important degradative pathway for diazepam and a viable synthetic route to the target imine.

| Starting Material | Reagents | Key Observation | Reference |

|---|---|---|---|

| Diazepam | Sodium Hydroxide, Ethanol (B145695), Water | Increased NaOH concentration favors imine formation | nih.gov |

Rearrangement Reactions Leading to Imine Structures

Rearrangement reactions are a powerful tool in organic synthesis for the construction of complex molecular architectures. In the context of imine synthesis, reactions such as the Beckmann rearrangement of oximes can lead to the formation of amides, which are structurally related to imines. However, there are no specific examples in the reviewed literature of a rearrangement reaction that directly yields this compound. While theoretically possible starting from a suitably substituted precursor, this synthetic approach remains underexplored for this particular compound.

Optimization of Reaction Parameters in Imine Synthesis

The efficiency of any synthetic method is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, several factors can be adjusted to maximize the yield and purity of the product.

In the case of the formation of the imine from the hydrolysis of diazepam, a key parameter is the concentration of the base. Research has indicated that increasing the concentration of sodium hydroxide leads to a higher proportion of the imine product compared to the corresponding ketone. nih.gov This suggests that for preparative purposes, a high concentration of base would be optimal.

For the synthesis of the precursor, 2-methylamino-5-chlorobenzophenone, a crucial starting material for potential direct condensation routes, detailed optimization studies have been performed. In one patented method, the methylation of 2-amino-5-chlorobenzophenone (B30270) using dimethyl carbonate is catalyzed by a high silicon to aluminum ratio small crystal NaY molecular sieve. google.com The optimization of this process involved varying the molar ratio of the reactants, the reaction temperature, and the reaction time to achieve high yields and purity.

| Parameter | Optimized Range | Effect | Reference |

|---|---|---|---|

| Molar Ratio (Dimethyl Carbonate : 2-amino-5-chlorobenzophenone) | 10:1 to 20:1 | Ensures complete methylation | google.com |

| Reaction Temperature | 80 - 90 °C | Optimal for reaction kinetics | google.com |

| Reaction Time | 6.5 - 8 hours | Sufficient for high conversion | google.com |

These optimized conditions for the synthesis of the ketone precursor provide a valuable starting point for developing an efficient direct condensation route to this compound, should such a method be pursued. The principles of reaction optimization, including temperature, concentration, catalyst choice, and reaction time, would be equally applicable to any of the synthetic methodologies discussed.

Solvent Effects on Imine Yield and Purity

The choice of solvent is a critical factor in the synthesis of imines, influencing reaction rates, equilibrium positions, and the solubility of reactants and products. In the documented synthesis of this compound, specific solvents have been employed.

One established method involves the use of methanol as the reaction solvent. vulcanchem.com In this procedure, methanol is used in conjunction with anhydrous ammonia and a catalyst to produce the imine from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide. vulcanchem.com Another context in which the imine is formed is during the base-catalyzed hydrolysis of diazepam, which occurs in a mixture of ethanol and aqueous sodium hydroxide. smolecule.com

While these examples identify solvents capable of facilitating the imine's formation, detailed comparative studies on how different solvents affect the final yield and purity of this compound are not extensively detailed in the available literature. The optimal solvent choice would typically depend on factors such as polarity, boiling point, and its ability to sequester byproducts, like water in this case, to drive the reaction toward completion.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of chemical reactions. For the synthesis of this compound, specific conditions have been reported to achieve a successful outcome.

In a documented synthesis, the reaction mixture is heated in a sealed tube, which inherently raises the internal pressure of the system. vulcanchem.com The conditions specified in this method provide a clear example of the temperature and pressure required for this specific transformation.

| Parameter | Value | Reference |

| Temperature | 150°C | vulcanchem.com |

| Pressure | Elevated (in sealed tube) | vulcanchem.com |

| Duration | 15 hours | vulcanchem.com |

The high temperature of 150°C suggests a significant energy barrier for the reaction, while the use of a sealed vessel indicates that maintaining a high pressure of volatile reactants like ammonia is necessary for the reaction to proceed efficiently. vulcanchem.com The prolonged reaction time of 15 hours further underscores that the reaction is kinetically demanding. vulcanchem.com Studies detailing the effects of systematically varying these parameters to optimize yield and reaction time for this specific imine are limited.

Catalytic Strategies for Enhanced Imine Formation

Catalysis plays a pivotal role in modern chemical synthesis by lowering the activation energy of reactions, thereby increasing reaction rates and often improving selectivity. The formation of this compound has been achieved using different types of catalysts.

One method employs a Lewis acid catalyst, zinc chloride (ZnCl₂) . vulcanchem.com In this synthesis, a small quantity of zinc chloride is used to catalyze the reaction between N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide and ammonia. vulcanchem.com

Another catalytic approach involves base catalysis. The imine can be formed as a product from the decomposition of diazepam in the presence of a strong base like sodium hydroxide (NaOH) at concentrations of 1 M or greater. smolecule.com In this process, the amount of the imine formed relative to the corresponding benzophenone (B1666685) increases with a higher concentration of NaOH, indicating a base-catalyzed pathway. smolecule.com

| Catalyst Type | Catalyst | Starting Material | Reference |

| Lewis Acid | Zinc Chloride (ZnCl₂) | N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide | vulcanchem.com |

| Base | Sodium Hydroxide (NaOH) | Diazepam | smolecule.com |

These examples highlight both acidic and basic catalytic strategies for producing the target imine, with the choice of catalyst being dependent on the specific reactants and desired reaction pathway.

Green Chemistry Approaches in Imine Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign, economically viable, and efficient. These principles can be applied to the synthesis of this compound to minimize waste and reduce environmental impact.

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The E-Factor (Environmental Factor) is a practical metric that quantifies the amount of waste produced relative to the amount of product.

For the synthesis of this compound from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide and ammonia, the reaction is as follows:

C₁₅H₁₄ClNO₂ + NH₃ → C₁₄H₁₃ClN₂ + CH₃NO

The atom economy can be calculated using the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide | C₁₅H₁₄ClNO₂ | 287.73 |

| Ammonia | NH₃ | 17.03 |

| This compound | C₁₄H₁₃ClN₂ | 244.72 |

| Formamide (byproduct) | CH₃NO | 45.04 |

Atom Economy Calculation:

An atom economy of 80.0% indicates that a significant portion of the reactant atoms is incorporated into the final product. The main byproduct is formamide.

The E-Factor for this process would be calculated as:

E-Factor = (Total Mass of Waste) / (Mass of Product)

A precise E-Factor calculation is not possible without complete experimental data on the mass of all solvents, unreacted reagents, and catalyst losses. However, the goal in a green process is to minimize this value. The reported synthesis achieved a 76% yield, which is a key component in determining the final E-Factor. vulcanchem.com

Solvent-Free and Aqueous Medium Syntheses

Developing syntheses that operate in greener solvent systems, such as water, or under solvent-free conditions is a primary goal of green chemistry.

A documented formation route for this compound occurs in an aqueous medium. Specifically, it is produced during the hydrolysis of diazepam in a mixture of ethanol and aqueous sodium hydroxide solution. smolecule.com This demonstrates that the imine can be formed in a system containing a significant amount of water, which is considered a green solvent.

While general methodologies for the solvent-free synthesis of imines exist and are praised for their efficiency and environmental benefits, specific, dedicated solvent-free methods for the production of this compound have not been detailed in the surveyed literature. Such an approach, if developed, could offer significant advantages by eliminating solvent waste and potentially simplifying product purification.

Chemical Reactivity and Transformation Pathways of 2 Methylamino 5 Chlorobenzophenone Imine

Hydrolytic Processes and Equilibrium Studies

The hydrolysis of 2-(Methylamino)-5-chlorobenzophenone imine represents a key degradation pathway, leading to the formation of its corresponding carbonyl analogue. This process is highly dependent on the reaction conditions, particularly the pH of the medium.

Kinetic Analysis of Imine Hydrolysis

While detailed kinetic studies focusing solely on the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of imine hydrolysis suggest that the reaction follows pseudo-first-order kinetics under conditions where water is in large excess. The rate of hydrolysis is directly influenced by the susceptibility of the imine carbon to nucleophilic attack by water.

Mechanistic Investigations of Water-Mediated Imine Cleavage

The mechanism of hydrolysis for imines is well-established and proceeds via a two-step pathway. In acidic media, the reaction is initiated by the protonation of the imine nitrogen. This protonation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a carbinolamine intermediate. Subsequent proton transfer and elimination of methylamine (B109427) result in the formation of the final carbonyl product, 2-methylamino-5-chlorobenzophenone.

In neutral or alkaline conditions, the hydrolysis can still occur, albeit typically at a slower rate. Under these conditions, the nucleophilic attack of water or a hydroxide (B78521) ion on the imine carbon is the rate-determining step. The resulting carbinolamine anion is then protonated by water to yield the same intermediate as in the acidic pathway, which then breaks down to the final products.

Influence of pH and Ionic Strength on Hydrolysis Rates

The rate of hydrolysis of this compound is significantly influenced by the pH of the solution. Studies on related benzodiazepine (B76468) degradation pathways indicate that the hydrolysis of the imine is accelerated in acidic conditions (pH 2-7) and decelerates in alkaline environments (pH 7-12.2). The increased rate in acidic pH is attributed to the protonation of the imine, which, as mentioned, activates the molecule towards nucleophilic attack.

The effect of ionic strength on the hydrolysis rate is less well-documented for this specific compound. However, for reactions involving charged species in the rate-determining step, the ionic strength of the medium can influence the reaction rate by affecting the activity coefficients of the reactants.

Interactive Data Table: Qualitative Effect of pH on Hydrolysis Rate

| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |

| Acidic (pH < 7) | Increases with decreasing pH | Protonation of imine followed by water attack |

| Neutral (pH ≈ 7) | Moderate | Direct water attack |

| Alkaline (pH > 7) | Decreases with increasing pH | Hydroxide ion attack |

Formation of Corresponding Carbonyl Species

The complete hydrolysis of this compound yields 2-methylamino-5-chlorobenzophenone and methylamine. The formation of 2-methylamino-5-chlorobenzophenone is a common final step in the degradation of diazepam under certain conditions. This conversion is an equilibrium process, though under most hydrolytic conditions, the formation of the more stable carbonyl compound is favored.

Nucleophilic Additions to the Imine Carbon

The electrophilic nature of the imine carbon atom makes it a target for various nucleophiles, not just water. This reactivity can be harnessed for synthetic purposes.

Addition of Organometallic Reagents

There is a notable lack of specific studies in the available scientific literature detailing the addition of organometallic reagents, such as Grignard or organolithium reagents, to this compound. In theory, such reactions are plausible and would be expected to yield a diamine product after quenching. The organometallic reagent would act as a carbon-based nucleophile, attacking the imine carbon to form a new carbon-carbon bond. The resulting magnesium or lithium salt of the amide would then be hydrolyzed during aqueous workup to give the final diamine product. This pathway represents a potential, though underexplored, route for the synthesis of novel substituted diamine structures from this imine intermediate.

Reactions with Hydrides and Other Nucleophiles

The electrophilic carbon atom of the imine group (C=N) in this compound is susceptible to attack by a wide array of nucleophiles. This reactivity is central to its role in the construction of more complex molecular architectures.

Reaction with Hydrides: Hydride reagents are a fundamental class of nucleophiles that readily react with imines. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the imine carbon, followed by protonation of the resulting nitrogen anion. This process effectively reduces the imine to a secondary amine. For this compound, this reduction would yield (2-(methylamino)-5-chlorophenyl)(phenyl)methanamine. Common hydride sources for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium cyanoborohydride (NaBH₃CN) is a milder alternative that is particularly effective for the reductive amination of ketones, a process that can proceed through an imine intermediate. elsevierpure.com

Reaction with Other Nucleophiles: Beyond simple hydrides, the imine functionality is a target for carbon, nitrogen, and sulfur-based nucleophiles. nih.gov

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon nucleophiles that can add to the imine to form new carbon-carbon bonds, leading to the synthesis of α-substituted amines.

Enolates and Enol Ethers: These carbon nucleophiles can participate in Mannich-type reactions with the imine, which is a key method for C-C bond formation. The electrophilicity of the imine can be enhanced by a Brønsted or Lewis acid to facilitate this reaction.

Cyanide: The addition of cyanide (e.g., from HCN or TMSCN) to the imine results in the formation of α-aminonitriles, which are valuable precursors for the synthesis of amino acids.

The general reactivity of imines with various nucleophiles is a cornerstone of organic synthesis, allowing for the construction of diverse amine derivatives. nih.gov The table below summarizes the types of nucleophiles and the corresponding products formed upon reaction with an imine.

| Nucleophile Type | Example Reagent(s) | Product Class |

| Hydride | NaBH₄, LiAlH₄ | Secondary Amine |

| Organometallic (Carbon) | R-MgX, R-Li | α-Substituted Amine |

| Enolate (Carbon) | Ketone/Ester + Base | β-Amino Carbonyl Compound |

| Cyanide (Carbon) | HCN, KCN, TMSCN | α-Aminonitrile |

| S-Nucleophile | R-SH (Thiols) | Thioaminal-like Adduct |

| O-Nucleophile | R-OH (Alcohols) | Aminoacetal-like Adduct |

Stereochemical Outcomes of Nucleophilic Additions

Nucleophilic addition to the imine carbon of this compound has significant stereochemical implications. The imine carbon is sp²-hybridized and has a trigonal planar geometry. When a nucleophile adds to this carbon, its hybridization changes to sp³, resulting in a tetrahedral geometry and the creation of a new stereocenter, provided the nucleophile is not identical to the two existing groups on the carbon (in this case, the phenyl and the 2-(methylamino)-5-chlorophenyl groups). organic-chemistry.org

In the absence of any chiral influence (such as a chiral catalyst, a chiral auxiliary group, or a pre-existing stereocenter in the molecule), the nucleophile can attack either face (the Re or Si face) of the planar imine with equal probability. This non-selective attack results in the formation of a 50:50 mixture of two enantiomers, known as a racemic mixture. organic-chemistry.org

The stereochemical outcome can be directed if the substrate itself contains features that hinder attack from one side more than the other. For this compound, the free rotation around the single bonds might limit inherent facial bias. Therefore, achieving stereoselectivity in nucleophilic additions typically requires the use of external chiral agents. organic-chemistry.org Organocatalysts, such as chiral phosphoric acids, have become highly valuable for promoting enantioselective additions of nucleophiles to imines. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

The structure of this compound, which contains an imine, a secondary amine, and two aromatic rings, makes it a potential substrate for various cyclization reactions to form nitrogen-containing heterocyclic systems. Imines can act as either electrophiles or as components in cycloaddition reactions.

Intramolecular Cyclization to Form Quinoxaline (B1680401) Derivatives

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govnih.gov The classical synthesis of quinoxalines involves the condensation of an aromatic ortho-diamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.gov

While this compound possesses a 1,2-diamine-like arrangement of nitrogen atoms (the aniline (B41778) nitrogen and the imine nitrogen), a direct intramolecular cyclization to a stable, neutral quinoxaline is not a straightforward pathway. The secondary nature of the methylamino group prevents the typical double condensation mechanism. However, related cyclizations of N-substituted diamines are known to form quinoxalinium salts. A hypothetical intramolecular cyclization of this imine would likely require specific activating conditions, potentially involving oxidation to form the necessary heterocyclic ring structure, but this is not a commonly reported transformation for this specific substrate.

Intermolecular Cyclization with Other Reagents for Fused Ring Systems

Intermolecular cyclization reactions offer a more versatile route for constructing fused ring systems from this compound. The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a prominent example. wikipedia.orgmdpi.com

In this reaction, an aromatic imine acts as the azadiene component, reacting with an electron-rich alkene (the dienophile), such as an enol ether or an enamine. wikipedia.org For this compound, the reaction would proceed as follows:

Activation: A Lewis acid catalyst activates the imine, increasing its electrophilicity.

Cycloaddition: The activated imine undergoes a [4+2] cycloaddition with the alkene.

Aromatization: The resulting tetrahydroquinoline intermediate can sometimes be oxidized to the corresponding quinoline (B57606).

This methodology provides a powerful tool for synthesizing highly substituted tetrahydroquinoline and quinoline scaffolds, which are prevalent in pharmacologically active compounds. nih.gov Other cycloaddition pathways, such as [2+2] and [3+2] cyclizations, are also known for imines, leading to the formation of four-membered azetidine (B1206935) rings or five-membered heterocycles, respectively. mtieat.orgresearchgate.net

| Cycloaddition Type | Reactant Partner | Resulting Heterocycle |

| [4+2] (Povarov) | Electron-rich Alkene | Tetrahydroquinoline/Quinoline |

| [2+2] (Staudinger) | Ketene | β-Lactam |

| [2+2] | Alkene | Azetidine |

| [3+2] | Azomethine Ylide | Pyrrolidine |

Mechanisms of Ring Closure and Rearrangements in Heterocycle Synthesis

The mechanisms governing heterocycle synthesis from imine precursors are diverse and depend on the reactants and conditions employed. They often involve a sequence of bond-forming and breaking steps, sometimes accompanied by rearrangements.

Base-Catalyzed Cycloaddition Pathways

Base-catalyzed cycloaddition reactions involving imines typically proceed via the generation of a nucleophilic species. The base can deprotonate a suitable acidic proton in one of the reacting partners, creating an anion that then initiates the cyclization cascade.

For instance, in a base-catalyzed reaction, a suitable pronucleophile could be deprotonated. This newly formed nucleophile would then attack the electrophilic imine carbon of this compound. If this occurs in an intermolecular fashion, it can lead to the formation of a larger acyclic intermediate that may subsequently cyclize.

A plausible mechanistic pathway for a base-catalyzed process could involve:

Deprotonation: A base removes a proton from a reaction partner (e.g., a ketone or another acidic C-H group), generating a carbanion or enolate.

Nucleophilic Attack: The generated nucleophile attacks the imine carbon of this compound.

Ring Closure: If the initial adduct contains an appropriate leaving group or another reactive site, an intramolecular reaction can lead to ring formation.

Such pathways are fundamental to building complex heterocyclic frameworks from simpler precursors. The specific outcome is highly dependent on the structure of the reacting partners and the reaction conditions.

Thermal-Induced Cyclization and Subsequent Rearrangements

While dedicated studies on the purely thermal-induced cyclization of this compound are not extensively documented, its role as a key intermediate in the synthesis of 1,4-benzodiazepines provides significant insight into its propensity for cyclization. These reactions typically proceed following an initial reaction at the methylamino or imine nitrogen.

In the context of benzodiazepine synthesis, derivatives of 2-aminobenzophenones are crucial precursors. wum.edu.plasianpubs.orgwum.edu.pl The general strategy involves the introduction of a two-carbon unit that can cyclize with the 2-amino group and the imine nitrogen. For instance, the synthesis of chlordiazepoxide, a well-known benzodiazepine, involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with hydroxylamine, followed by acylation with chloroacetyl chloride. The resulting intermediate undergoes a cyclization and rearrangement upon reaction with methylamine. wikipedia.orgnih.gov Although this process starts from the corresponding ketone, the underlying principle of cyclization involving the amino and a modified imine-like functionality is evident.

The formation of this compound has been identified as a novel product in the base-catalyzed hydrolysis of diazepam. nih.govwikipedia.orgrsc.org In a solution of ethanol (B145695) and sodium hydroxide, diazepam first forms an intermediate which then decomposes to this compound and 2-(methylamino)-5-chlorobenzophenone. nih.govwikipedia.orgrsc.org The relative amount of the imine increases with higher concentrations of sodium hydroxide. wikipedia.orgrsc.org This suggests that under basic conditions, the benzodiazepine ring opens to form the imine, which can be considered a reverse of the cyclization process.

The table below summarizes the conditions under which this compound is formed from diazepam, highlighting its stability under basic conditions.

| Precursor | Reagents and Conditions | Key Products | Reference |

| Diazepam | Ethanol, Sodium Hydroxide (≥ 1 M) | This compound, 2-(Methylamino)-5-chlorobenzophenone | wikipedia.orgrsc.org |

Electrophilic Reactions of the Imine Moiety

The imine moiety (C=N) in this compound possesses a nucleophilic nitrogen atom, making it susceptible to reactions with various electrophiles.

Specific studies on the direct halogenation or nitration at the imine nitrogen of this compound are not well-documented in the available literature. However, reactions involving electrophilic reagents are central to the synthesis of various benzodiazepines from related precursors. For example, the synthesis of prazepam involves the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride. wikipedia.org

The acylation and alkylation at the nitrogen atoms of 2-aminobenzophenone (B122507) derivatives are fundamental steps in the synthesis of many benzodiazepines. While direct acylation or alkylation of this compound is not explicitly detailed, the reactions of its precursors are illustrative. In the synthesis of lorazepam, after the initial formation of a quinazolin-3-oxide derivative, a reaction with methylamine leads to a ring expansion and rearrangement, forming a 2-methylamino substituted benzodiazepine derivative. wikipedia.org This demonstrates the reactivity of the nitrogen atom towards electrophilic attack, which is a key step in building the benzodiazepine structure.

The general reactivity of benzophenone (B1666685) imine shows that it can be deprotonated with organolithium reagents, and the resulting nitrogen anion can be alkylated. wikipedia.org This suggests a potential pathway for the alkylation of this compound at the imine nitrogen.

Radical Reactions and Photochemical Transformations

The benzophenone moiety is well-known for its photochemical activity. While specific studies on this compound are limited, the photochemical behavior of benzophenone imine provides a model for its potential transformations.

Photochemical reduction of benzophenone imine in the presence of a hydrogen donor like 2-propanol can occur, although with a lower quantum efficiency compared to benzophenone itself. This reaction is believed to proceed through a triplet excited state. The initial product, benzhydrylamine, can further react with another molecule of benzophenone imine.

The photochemical reactions of benzophenone with amines can also lead to the formation of addition products. For instance, the irradiation of benzophenone with diphenylamine (B1679370) yields 4-(N-phenylamino)phenyldiphenylmethanol. researchgate.net This suggests that under photochemical conditions, the imine could potentially undergo reactions involving hydrogen abstraction or addition.

Mechanistic Elucidation of Reactions Involving 2 Methylamino 5 Chlorobenzophenone Imine

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for determining the rates and orders of chemical reactions, which in turn help to elucidate the reaction mechanism. The formation of 2-(methylamino)-5-chlorobenzophenone imine is notably observed during the base-catalyzed hydrolysis of diazepam.

Research has shown that in a mixture of ethanol (B145695) and sodium hydroxide (B78521) (NaOH), diazepam undergoes degradation to form an intermediate product. This intermediate then slowly decomposes to yield this compound and 2-(methylamino)-5-chlorobenzophenone. A key finding is that the relative amount of the imine formed increases with a rising concentration of NaOH, suggesting a direct role of the base in the reaction pathway leading to the imine. nih.gov

The table below summarizes the general findings on the conditions influencing the formation of this compound from diazepam.

| Precursor | Reaction Condition | Key Observation | Reference |

| Diazepam | Base-catalyzed hydrolysis (Ethanol/NaOH) | Formation of this compound is enhanced at higher NaOH concentrations. | nih.gov |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments of a molecule through a chemical reaction. By substituting an atom with its isotope (e.g., ¹⁸O for ¹⁶O, or deuterium (B1214612) for hydrogen), researchers can follow its trajectory and elucidate the reaction mechanism.

Despite the utility of this method, specific isotopic labeling studies aimed at elucidating the formation mechanism of this compound from diazepam have not been reported in the available scientific literature. Such experiments could provide definitive evidence for the proposed reaction pathways. For example, using ¹⁸O-labeled water in the hydrolysis of diazepam could help determine the origin of the oxygen atom in the concurrently formed 2-(methylamino)-5-chlorobenzophenone, and by extension, clarify the partitioning between the imine and ketone formation pathways.

Identification and Isolation of Reaction Intermediates

The identification and isolation of reaction intermediates are critical for understanding the step-by-step mechanism of a chemical transformation. In the context of benzodiazepine (B76468) hydrolysis, several intermediates have been proposed and, in some cases, identified.

During the base-catalyzed hydrolysis of diazepam, an intermediate is formed which then decomposes to this compound and the corresponding ketone. nih.gov Studies on the hydrolysis of other benzodiazepines, such as oxazepam, have successfully isolated and identified open-ring intermediates resulting from either amide or azomethine bond cleavage. frontiersin.org For diazepam hydrolysis, an intermediate resulting from the cleavage of the azomethine linkage has been observed via thin-layer chromatography (TLC). frontiersin.org

The plausible reaction pathway for the formation of this compound from diazepam likely involves the initial hydrolytic cleavage of the seven-membered diazepine (B8756704) ring. The nature of the specific intermediate that leads to the imine versus the ketone is a subject for further detailed investigation. The table below lists potential intermediates in the degradation of related benzodiazepines.

| Precursor | Reaction | Identified/Proposed Intermediate(s) | Reference |

| Diazepam | Base-catalyzed hydrolysis | Unspecified intermediate leading to imine and ketone | nih.gov |

| Diazepam | General hydrolysis | Intermediate from azomethine linkage cleavage | frontiersin.org |

| Oxazepam | General hydrolysis | Open-ring intermediates from amide and azomethine cleavage | frontiersin.org |

Transition State Analysis of Key Chemical Transformations

Transition state analysis, often aided by computational chemistry, provides insights into the highest energy point along the reaction coordinate, offering a deeper understanding of the reaction's feasibility and mechanism.

There is a lack of specific computational studies focusing on the transition state analysis for the formation of this compound from diazepam. However, computational studies on related benzodiazepine systems have been performed. For instance, DFT (Density Functional Theory) calculations have been used to study the synthesis of other benzodiazepine derivatives and their reaction mechanisms, including the identification of transition states and intermediates. These studies highlight the energetic profiles of the reactions and can explain the stereoselectivity and regioselectivity of the observed products.

A theoretical investigation into the hydrolysis of the diazepine ring would be necessary to model the transition states for the cleavage of the amide and azomethine bonds and the subsequent steps leading to the formation of the imine. Such studies would clarify the energetic barriers for the competing pathways.

Influence of Substituent Effects on Reaction Mechanisms

The electronic and steric properties of substituents on a reacting molecule can significantly influence the reaction rate and mechanism. In the case of benzodiazepines, the nature and position of substituents on the aromatic rings and the diazepine ring can affect their stability and degradation pathways.

While a systematic study on the substituent effects on the formation of this compound is not available, general trends can be inferred from the broader literature on benzodiazepine chemistry. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring at position 5 or on the fused benzene (B151609) ring can alter the electron density at the reaction centers (the amide and azomethine groups), thereby influencing the rate of hydrolytic cleavage.

The hydrolysis of different benzodiazepines with varying substituents has been studied, and the degradation products have been characterized. These studies implicitly provide information on how substituents direct the degradation pathways. For example, the degradation of nitrazepam, which has a nitro group at position 7, proceeds through the formation of 2-amino-5-nitrobenzophenone. This is analogous to the formation of the aminobenzophenone from diazepam, suggesting a similar mechanistic framework that is influenced by the electronic nature of the substituent at position 7.

Advanced Spectroscopic and Structural Characterization of 2 Methylamino 5 Chlorobenzophenone Imine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing a window into the electronic environment of individual atoms and their connectivity. For 2-(methylamino)-5-chlorobenzophenone imine, a combination of one- and two-dimensional NMR techniques is essential for a comprehensive understanding of its structure and dynamics.

¹H NMR and ¹³C NMR Spectral Assignments

The proton NMR (¹H NMR) spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the chlorophenyl and the unsubstituted phenyl rings, as well as the methylamino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methylamino substituents. The methyl group of the methylamino moiety would likely appear as a singlet, integrating to three protons. The N-H proton of the methylamino group and the imine proton would also produce characteristic signals, though their chemical shifts and appearance (broad or sharp) can be highly dependent on the solvent and concentration.

The carbon-13 NMR (¹³C NMR) spectrum would complement the proton data by revealing the chemical environment of each carbon atom. Key signals would include those for the imine carbon (C=N), which typically resonates in the downfield region of the spectrum, and the carbons of the two aromatic rings. The carbon attached to the chlorine atom and the carbon bearing the methylamino group would show characteristic shifts due to the electronic influence of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Methyl Protons (-NCH₃) | 2.5 - 3.5 | 30 - 40 |

| Amino Proton (-NH) | Variable (broad) | - |

| Imine Proton (=NH) | Variable (broad) | - |

| Imine Carbon (C=N) | - | 160 - 175 |

Note: These are predicted ranges and actual values may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for identifying adjacent protons on the aromatic rings, allowing for the assignment of specific protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique would allow for the direct assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the carbon of the aromatic ring to which the methylamino group is attached, as well as between the aromatic protons and the imine carbon.

Dynamic NMR Studies for Conformational Analysis

The presence of the imine functional group and the substituted aromatic rings in this compound suggests the possibility of conformational isomers. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of this data can provide quantitative information about the energy barriers to rotation around single bonds, such as the bond between the aromatic ring and the imine carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₃ClN₂. The experimentally determined exact mass would be compared to the theoretically calculated mass for this formula.

Table 2: Molecular Formula and Exact Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClN₂ | PubChem. nih.gov |

| Exact Mass | 244.0767 | PubChem. nih.gov |

Fragmentation Patterns and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For a molecule like this compound, these spectroscopic methods provide a wealth of information regarding its structural features, particularly the nature of the imine bond and the substitutions on the aromatic rings.

Vibrational Analysis of Imine and Aromatic Moieties

The vibrational spectrum of this compound is dominated by modes originating from its two primary components: the C=N imine group and the substituted phenyl rings. Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of complex vibrational spectra. nih.gov

The imine moiety (C=N) is a key functional group, and its vibrational characteristics are of significant interest. The C=N stretching vibration is a strong indicator of the bond's electronic environment. Its frequency can be influenced by conjugation with the adjacent aromatic rings and the nature of the substituent on the nitrogen atom. In aromatic imines, the C=N stretching band is typically observed in the 1600–1659 cm⁻¹ region. nih.gov

The aromatic moieties contribute a series of characteristic bands. These include the C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the aromatic C=C ring stretching vibrations, which are found in the 1400–1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also significant and their positions can be indicative of the substitution pattern on the phenyl rings. The presence of the chlorine atom and the methylamino group introduces additional vibrational modes, such as the C-Cl stretching and N-H bending vibrations, which further define the molecule's spectroscopic fingerprint. nih.govorientjchem.org

Identification of Key Functional Group Stretches

Detailed analysis of the IR and Raman spectra allows for the precise identification of vibrations corresponding to specific functional groups within the molecule. For the related compound, 2-methylamino-5-chlorobenzophenone, extensive vibrational analysis has been performed, providing a strong basis for assigning the spectra of its imine derivative. nih.gov The intensity of the C=O stretching mode in ketones has been used to monitor reaction kinetics via Raman spectroscopy, a technique applicable to the C=N bond in imines as well. koreascience.kr

Key vibrational assignments for a molecule of this type are summarized in the table below. The wavenumbers are based on studies of structurally similar compounds, including 2-methylamino-5-chlorobenzophenone and other aromatic imines. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| N-H Stretch (secondary amine) | 3300-3500 | IR, Raman | Often appears as a single, sharp band. |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Multiple weak to medium bands. |

| Methyl C-H Stretch | 2850-2960 | IR, Raman | Asymmetric and symmetric stretches. |

| C=N Stretch (Imine) | 1600-1659 | IR, Raman | Strong band, position sensitive to conjugation. nih.gov |

| Aromatic C=C Ring Stretch | 1400-1600 | IR, Raman | Multiple bands, characteristic of the phenyl rings. |

| N-H Bend | 1550-1650 | IR | Can sometimes overlap with C=C stretches. |

| C-N Stretch | 1250-1360 | IR, Raman | Stretch associated with the methylamino group. |

| C-Cl Stretch | 600-800 | IR, Raman | Strong band in the lower frequency region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, this technique provides insight into the chromophores present and how their electronic structure is affected by the molecular environment.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. nih.gov The principal chromophore is the extensive conjugated system encompassing the two phenyl rings and the imine (C=N) double bond. The presence of the auxochromic methylamino group (-NHCH₃) and the chloro group (-Cl) on one of the phenyl rings modifies the energy levels of the molecular orbitals, thereby influencing the position and intensity of the absorption maxima (λ_max). researchgate.net

The spectrum of the parent compound, benzophenone (B1666685), is well-studied and serves as a useful reference. It exhibits a weak n→π* transition and a strong π→π* transition. researchgate.netnih.gov For this compound, the n→π* transition is associated with the non-bonding electrons on the imine nitrogen atom. The more intense π→π* transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized aromatic system. Research on other aromatic imines confirms the presence of these distinct transition types. nih.gov The imine itself was characterized by UV-visible absorption spectroscopy upon its formation from the hydrolysis of diazepam. nih.gov

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, an effect known as solvatochromism. This phenomenon is particularly useful for distinguishing between n→π* and π→π* transitions.

For benzophenone, a structural analog, the following solvent effects are observed:

n→π transition:* Undergoes a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state, increasing the energy required for excitation. nih.govmissouri.edu

π→π transition:* Undergoes a bathochromic (red) shift as solvent polarity increases. The excited state of this transition is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. nih.govmissouri.eduresearchgate.net

These principles are expected to apply to this compound. The table below illustrates the typical solvent effects on the absorption bands of benzophenone, which provides a model for the expected behavior of its imine derivative. missouri.edu

| Solvent | n→π* Transition (λ_max, nm) | π→π* Transition (λ_max, nm) |

| Hexane (Nonpolar) | ~345 | ~250 |

| Ethanol (B145695) (Polar, Protic) | ~335 | ~257 |

| Water (Polar, Protic) | ~330 | ~260 |

X-ray Crystallography

The structure of 2-methylamino-5-chlorobenzophenone reveals several key features that are likely conserved in the imine derivative. A notable feature is the presence of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. In the imine, a similar N-H···N hydrogen bond would likely exist between the methylamino hydrogen and the imine nitrogen. researchgate.net

The two phenyl rings in the ketone are not coplanar; they are inclined with respect to one another by a dihedral angle of 54.39(8)°. researchgate.net This significant twist is a common feature in benzophenone derivatives and is expected to be present in the imine as well, influencing the degree of electronic conjugation between the rings. The crystal packing of the ketone shows a Cl···Cl intermolecular separation of 3.355(2) Å, which is shorter than the sum of the van der Waals radii, suggesting specific intermolecular interactions. researchgate.net

The table below summarizes key structural parameters from the X-ray crystallographic study of 2-methylamino-5-chlorobenzophenone. These values provide a close approximation for the corresponding geometry in the imine form. researchgate.net

| Parameter | Value | Description |

| Phenyl Ring Dihedral Angle | 54.39(8)° | The angle between the planes of the two aromatic rings. |

| N-H···O Bond Length | (intramolecular) | A hydrogen bond exists, confirming a specific conformation. |

| C-Cl Bond Length | 1.739(2) Å | Length of the bond between carbon and chlorine on the phenyl ring. |

| C=O Bond Length | 1.248(2) Å | Length of the carbonyl double bond. Expected to be slightly different for a C=N bond. |

| Cl···Cl Intermolecular Distance | 3.355(2) Å | A short contact distance indicating specific crystal packing forces. |

Determination of Solid-State Molecular Structure

The definitive method for elucidating the solid-state molecular structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise coordinates of atoms within the crystal lattice, allowing for the detailed analysis of molecular geometry.

For this compound, a specific single-crystal X-ray structure determination has not been reported in the reviewed scientific literature. The compound is often identified as "Diazepam Impurity 4" and while its synthesis and basic characterization are known, it appears it has not been isolated in a form suitable for single-crystal X-ray analysis, or the data has not been deposited in common crystallographic databases. pharmaffiliates.comnih.gov

In contrast, extensive crystallographic studies have been conducted on related benzophenone derivatives and benzodiazepines. For instance, the crystal structure of the parent ketone, 2-methylamino-5-chlorobenzophenone, has been determined, revealing significant details about its molecular conformation. researchgate.net Similarly, numerous studies on diazepam and its other derivatives have utilized X-ray diffraction to explore their three-dimensional structures and polymorphic forms. researchgate.netresearchgate.net These studies highlight the methodologies that would be applied to this compound if suitable crystalline material were available.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid material.

Without an experimentally determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, based on its molecular structure, which contains potential hydrogen bond donors (the N-H groups of the methylamino and imine functions) and acceptors (the nitrogen atoms and the chlorine atom), as well as aromatic rings, one can hypothesize the types of interactions that would likely be present. nih.gov

Studies on the related compound, 2-methylamino-5-chlorobenzophenone, have identified intramolecular hydrogen bonding. researchgate.net Furthermore, short intermolecular Cl···Cl contacts have been observed, suggesting the role of halogen interactions in the crystal packing. researchgate.net It is plausible that this compound would also exhibit a network of hydrogen bonds and other weak intermolecular forces, contributing to its crystalline architecture. The presence of two phenyl rings could also facilitate π-π stacking interactions.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A complete analysis of bond lengths, bond angles, and torsion angles requires crystallographic data. As this is not available for this compound, a detailed data table cannot be provided.

For the related ketone, 2-methylamino-5-chlorobenzophenone, it has been reported that the phenyl rings are inclined by a dihedral angle of 54.39(8) degrees with respect to one another. researchgate.net This provides an insight into the likely non-planar conformation of the molecular backbone, a feature that would be expected to be present in the imine derivative as well. The table below is a placeholder to illustrate how such data would be presented if it were available.

Interactive Data Table: Hypothetical Bond Parameters for this compound

| Bond/Angle/Torsion | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(imine) | N(imine) | Data Not Available | ||

| Bond Length | C(aromatic) | Cl | Data Not Available | ||

| Bond Angle | C(aromatic) | N(methylamino) | C(methyl) | Data Not Available | |

| Torsion Angle | C(phenyl) | C(imine) | N(imine) | H(imine) | Data Not Available |

This table is for illustrative purposes only. The values are not experimental data.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The parent molecule, this compound, is not inherently chiral. However, the introduction of a chiral center, for example by substitution on the methylamino group or the phenyl rings, would result in chiral derivatives. Even without a stereogenic center, some benzodiazepines can exhibit conformational chirality (atropisomerism) due to hindered rotation, leading to stable enantiomers that can be studied by chiroptical methods. researchgate.net

A review of the scientific literature did not yield any studies on the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, no experimental data on their chiroptical spectroscopy can be presented at this time. Should such derivatives be synthesized, it is anticipated that techniques like circular dichroism would be instrumental in characterizing their stereochemical features. nih.gov

Computational and Theoretical Investigations of 2 Methylamino 5 Chlorobenzophenone Imine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For a molecule like 2-(methylamino)-5-chlorobenzophenone imine, these methods can reveal the distribution of electrons, the nature of its chemical bonds, and its potential interaction sites.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations can be used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, or ground state, conformation.

In studies of similar molecules, such as substituted benzophenones and imines, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed to achieve reliable results. researchgate.net For the related compound 2-methylamino-5-chlorobenzophenone, DFT calculations have been used to determine its optimized geometry and vibrational frequencies. researchgate.net A similar approach for the imine derivative would likely show a non-planar structure, with the phenyl rings twisted relative to each other. The intramolecular hydrogen bonding between the imine nitrogen and the methylamino proton could also be investigated, as this can significantly influence the molecule's conformation and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

In computational studies of imine-containing compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the phenyl rings and the nitrogen atoms, while the LUMO is typically distributed over the π-system of the imine bond and the aromatic rings. For a molecule like this compound, the HOMO would likely have significant contributions from the methylamino-substituted ring, while the LUMO would be centered on the C=N imine bond and the adjacent phenyl ring.

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The table below, based on data from a computational study of a similar imine derivative, illustrates the type of information that can be obtained from such an analysis.

| Parameter | Energy (eV) |

| HOMO | -6.270 |

| LUMO | -2.201 |

| HOMO-LUMO Gap (ΔE) | 4.069 |

This data is for a structurally similar imine compound and is presented for illustrative purposes. mdpi.com

From these energies, other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated to further quantify the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map represent different potential values, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the imine group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms, particularly the one on the methylamino group, would likely be in a region of positive potential (blue), indicating their acidic character. The aromatic rings would show a more complex potential distribution, influenced by the electron-donating methylamino group and the electron-withdrawing chlorine atom. Such maps are crucial for predicting how the molecule will interact with other reagents and biological macromolecules. masterorganicchemistry.com

Computational Studies on Reactivity and Reaction Mechanisms

Beyond its static electronic properties, computational chemistry can be used to explore the dynamic behavior of this compound in chemical reactions. This includes calculating the energetics of reaction pathways and predicting the outcomes of reactions.

As an intermediate in the hydrolysis of diazepam, the subsequent reactions of this compound are of significant interest. Computational methods can be used to model these reaction pathways, for instance, its own hydrolysis to form 2-amino-5-chlorobenzophenone (B30270). This involves identifying the transition state (TS) structures, which are the high-energy points along the reaction coordinate that connect the reactants to the products.

DFT calculations can determine the activation energy (the energy difference between the reactant and the transition state), which is a key factor in determining the reaction rate. In a study on a similar reaction involving the formation of an α,β-unsaturated imine-benzodiazepine, DFT was used to map out the entire reaction mechanism, including all intermediates and transition states. The study revealed the activation energies for each step, providing a detailed understanding of the reaction kinetics. For the hydrolysis of an imine, the mechanism typically involves the nucleophilic attack of a water molecule on the imine carbon, followed by proton transfers and the eventual cleavage of the C-N bond.

In reactions where multiple products can be formed, computational chemistry can be a powerful tool for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is preferentially formed). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

For a molecule like this compound, which has several potential reactive sites, computational studies could predict, for example, whether a reagent would preferentially attack the imine carbon, the aromatic rings, or another part of the molecule. In a computational study on the stereoselective synthesis of an imine-benzodiazepine, it was found that the formation of one stereoisomer was thermodynamically more favorable than the other due to steric hindrance. By calculating the energies of the different transition states leading to the various possible products, a clear prediction of the reaction's outcome can be made, guiding synthetic efforts.

Solvent Models in Computational Chemistry

The chemical and physical properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various solvent models to simulate these effects, which are broadly categorized as explicit and implicit models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to approximate solvent effects. Commonly used implicit solvent models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the surrounding medium. The resulting reaction field then interacts with the solute, providing a more accurate description of its electronic properties in solution.

COSMO (Conductor-like Screening Model): COSMO approximates the dielectric medium as a perfect conductor, simplifying the calculation of the solvent's screening charges. This method is particularly effective in reducing errors related to charge escaping the solute cavity.

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that relies on the solute's electron density to calculate the solvation energy. It is parameterized for a wide range of solvents and can provide accurate free energies of solvation.

The application of these models to this compound would allow for the calculation of properties such as its dipole moment and energy in various solvents. For instance, a study on the related compound benzophenone (B1666685) demonstrated the use of the PCM method with the B3LYP/6-311G basis set to analyze the effect of different solvents on its spectroscopic and electronic properties. nih.gov A similar approach for this compound would likely show variations in its calculated properties depending on the polarity of the solvent, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Solvation Effects on this compound Properties using Different Implicit Solvent Models

| Solvent | Dielectric Constant | Model | Calculated Dipole Moment (Debye) | Calculated Energy (Hartree) |

| Gas Phase | 1 | - | 2.8 | -875.1234 |

| Toluene | 2.4 | PCM | 3.5 | -875.1256 |

| Ethanol (B145695) | 24.6 | COSMO | 4.8 | -875.1289 |

| Water | 78.4 | SMD | 5.5 | -875.1298 |

Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the simulation. While computationally more demanding, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be crucial for understanding its interactions with protic solvents like water or ethanol, where the imine nitrogen and methylamino group could act as hydrogen bond acceptors and donors, respectively.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions.

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The two aryl rings are not coplanar, and their degree of twist is a key conformational parameter. researchgate.net MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them.